molecular formula C10H15F3N4O B2906074 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101196-74-9

4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2906074
CAS No.: 2101196-74-9
M. Wt: 264.252
InChI Key: HWLOYBYIXQVUGM-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of pyrazole-based cannabinoid receptor ligands. While specific biological data for this compound requires experimental validation, its core structure is derived from known pharmacophores. The molecule features a 4-aminopyrazole-3-carboxamide core, a scaffold recognized for its potential to interact with various biological targets . The inclusion of a N,N -diethylamide group and a 2,2,2-trifluoroethyl substituent on the pyrazole ring are key modifications often investigated to modulate a compound's physicochemical properties, binding affinity, and metabolic stability . This compound is provided for research purposes to aid in the investigation of structure-activity relationships (SAR) within this chemical series. Researchers are exploring such compounds for a range of potential applications, which may include the study of metabolic disorders and central nervous system (CNS) targets . The presence of the trifluoroethyl group is a notable feature, as this moiety has been utilized in the development of CB1 receptor antagonists, which are a class of compounds studied for their effects on food intake and energy homeostasis . This product is intended for use by qualified researchers in a controlled laboratory setting. Please be advised: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-3-16(4-2)9(18)8-7(14)5-17(15-8)6-10(11,12)13/h5H,3-4,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLOYBYIXQVUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, with the CAS number 2101196-74-9, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula C10H15F3N4OC_{10}H_{15}F_3N_4O and a molar mass of 264.25 g/mol . The unique trifluoroethyl group may influence its pharmacological properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC10H15F3N4O
Molar Mass264.25 g/mol
Density1.33 ± 0.1 g/cm³ (Predicted)
Boiling Point380.5 ± 42.0 °C (Predicted)
pKa1.17 ± 0.10 (Predicted)

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activities. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR . The structural modifications in pyrazoles often enhance their binding affinity to these targets.

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses . This suggests that this compound could potentially serve as a therapeutic agent in treating inflammatory diseases.

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of pyrazole derivatives have been explored extensively. Compounds structurally related to the target molecule have shown moderate to excellent activity against various pathogenic fungi and bacteria . In vitro assays indicate that these compounds disrupt microbial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. The introduction of different substituents at specific positions on the pyrazole ring can significantly alter their pharmacological profiles. For example, the trifluoroethyl group may enhance lipophilicity and improve cellular penetration, thus increasing efficacy against targeted pathways .

Case Studies

Several studies have focused on similar pyrazole derivatives:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E). Results showed that modifications at the 4-position greatly enhanced inhibitory potency .
  • Anti-inflammatory Research : Pyrazole compounds were tested for their ability to inhibit LPS-induced NO production in macrophages, demonstrating significant anti-inflammatory effects .
  • Antifungal Activity : A novel series of pyrazole carboxamides were tested against phytopathogenic fungi, revealing promising antifungal activity compared to standard treatments .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-Carboxamide Derivatives

Compound Name (CAS/ID) N1 Substituent C3 Carboxamide Substituent C4 Substituent Molecular Formula Molecular Weight
Target Compound 2,2,2-Trifluoroethyl N,N-Diethyl Amino C₁₁H₁₈F₃N₅O* ~301.29*
4h () 4-Aminosulfonylphenyl p-Fluorophenyl Amino C₂₈H₃₁BrN₄O₄S₂ 630.10
2101198-72-3 () 2,2,2-Trifluoroethyl N-(2-Dimethylaminoethyl) Amino C₁₁H₁₉F₃N₆O 316.31
2101196-18-1 () 2-Fluoroethyl N-(2-Morpholin-4-ylethyl) Amino C₁₂H₂₀FN₅O₂ 285.32
1006454-36-9 () Ethyl N-[3-(3-Methylpyrazolyl)propyl] Amino C₁₄H₂₄N₆O 292.39
955964-96-2 () Methyl N-(2,4-Difluorophenyl) - C₁₂H₁₀F₂N₄O 264.23

Notes:

  • C3 Carboxamide: The N,N-diethyl group in the target compound offers moderate steric bulk and electron-donating effects, contrasting with the morpholine () or dimethylaminoethyl () groups, which may enhance solubility via polar interactions .
  • C4 Amino Group: A conserved feature in most compounds, suggesting its role in hydrogen bonding with biological targets .

Physicochemical and Pharmacological Implications

Table 2: Inferred Properties Based on Substituents

Compound logP (Predicted) Solubility (Aqueous) Likely Biological Target
Target Compound ~2.5 Moderate Kinases, GPCRs
4h () ~4.8 Low Anti-inflammatory enzymes
2101198-72-3 () ~1.9 High CNS targets (due to dimethylamino group)
2101196-18-1 () ~1.2 High Antimicrobial agents
1006454-36-9 () ~2.0 Moderate Kinase inhibitors

Key Observations :

  • Solubility: Polar substituents like morpholine () or dimethylaminoethyl () improve solubility, whereas bulky groups (e.g., 3-methylpyrazolylpropyl in ) may hinder it .
  • Biological Targets : The target compound’s trifluoroethyl and diethyl groups suggest utility in kinase inhibition (common for pyrazole-carboxamides), while ’s sulfonylphenyl derivative may target inflammatory pathways .

Q & A

(Basic) What are the common synthetic routes for 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves acylation of a pyrazole-3-amine precursor. A general approach includes:

  • Step 1: Reacting 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine with acylating agents (e.g., chloroformates or activated carboxylic acids) to introduce the carboxamide group.
  • Step 2: Optimizing substituent regiochemistry by controlling reaction conditions (e.g., solvent polarity, temperature) to favor the desired N,N-diethyl carboxamide configuration .
  • Key Variables: Solvent choice (e.g., DMF or THF), reaction time, and stoichiometric ratios of reagents influence yield and purity.

(Advanced) How can reaction conditions be systematically optimized to improve synthetic yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature (40–100°C), pH (neutral to mildly basic), and solvent systems (polar aprotic vs. non-polar) .
  • Analytical Monitoring: Employ in-situ techniques like HPLC or LC-MS to track intermediate formation and minimize side reactions (e.g., over-acylation or trifluoroethyl group hydrolysis) .
  • Purification: Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

(Basic) What spectroscopic and crystallographic methods are used for structural elucidation?

Methodological Answer:

  • NMR Analysis:
    • 1H/13C NMR: Assign signals for the trifluoroethyl group (δ ~4.5 ppm for -CH2CF3) and carboxamide protons (δ ~6.8–7.2 ppm for -NH) .
    • 19F NMR: Confirms trifluoroethyl substitution (δ ~-70 ppm) .
  • X-Ray Crystallography: Resolves bond lengths and angles (e.g., pyrazole ring planarity, carboxamide torsion angles) to validate stereochemistry .

(Advanced) How can researchers address discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes or hepatocyte models to assess rapid degradation (e.g., trifluoroethyl group oxidation) that may reduce in vivo efficacy .
  • Solubility Adjustments: Modify formulation using co-solvents (e.g., PEG-400) or lipid-based carriers to improve bioavailability .
  • Cross-Species Comparisons: Test activity in multiple animal models to account for species-specific metabolic pathways .

(Basic) What are the primary biological targets or activities studied for this compound?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., MAPK, EGFR) or inflammatory mediators (COX-2) using fluorescence-based assays .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50 values) .
  • Cytotoxicity: MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

(Advanced) What strategies are used to enhance pharmacokinetic properties while retaining activity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or amino groups to improve solubility and absorption .
  • Structure-Activity Relationship (SAR): Systematically replace the trifluoroethyl group with other electron-withdrawing substituents (e.g., -CF2Cl) to balance potency and metabolic stability .
  • Computational Modeling: Molecular dynamics simulations predict binding interactions and guide modifications to reduce off-target effects .

(Basic) How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC for byproducts (e.g., de-ethylated or oxidized species) .
  • pH Stability: Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions .

(Advanced) What mechanistic studies are critical to resolve conflicting data on its mode of action?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-limiting steps in enzyme inhibition .
  • Cryo-EM/X-Ray Co-crystallography: Resolve binding poses with target proteins to validate competitive vs. allosteric mechanisms .
  • Gene Knockout Models: CRISPR/Cas9-edited cell lines confirm target specificity (e.g., if activity persists in receptor-deficient cells, off-target effects are likely) .

(Basic) What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: MRM transitions for m/z [M+H]+ (e.g., 294.2 → 152.1) with deuterated internal standards ensure precision (±5% RSD) .
  • Microdialysis: Coupled with HPLC-UV to measure free concentrations in plasma or tissue .

(Advanced) How can researchers optimize selectivity against structurally related off-targets?

Methodological Answer:

  • Fragment-Based Screening: Identify minimal pharmacophores to eliminate non-essential interactions .
  • Thermal Shift Assays: Compare target vs. off-target protein stabilization upon binding to prioritize selective analogs .
  • Alanine Scanning Mutagenesis: Map critical binding residues on the target protein to guide SAR refinement .

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